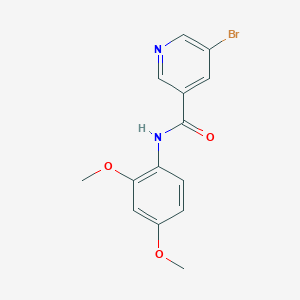

5-bromo-N-(2,4-dimethoxyphenyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"5-bromo-N-(2,4-dimethoxyphenyl)nicotinamide" is a compound that belongs to a class of chemicals known for their varied applications in organic synthesis, medicinal chemistry, and materials science. Its structure suggests potential activity in various biochemical and pharmacological domains, although the specific use cases are beyond the scope of this analysis.

Synthesis Analysis

The synthesis of related nicotinamide derivatives often involves multi-step chemical processes starting from basic nicotinic acid or nicotinamide precursors. For instance, Chen Qi-fan et al. (2010) described a method for preparing 5-bromo-nicotinamide, involving chlorination of 5-bromo-nicotinic acid followed by reaction with ammonium aqueous and oxidation to yield the desired product (Chen Qi-fan, 2010). This method showcases the complexity and efficiency of synthesizing brominated nicotinamide derivatives.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives, including those with bromo and dimethoxyphenyl groups, is characterized by specific functional groups attached to the pyridine ring, which significantly influence the chemical reactivity and physical properties of these compounds. Techniques such as FT-IR and 1H NMR are commonly used to characterize these structures, providing insights into their molecular conformations and electronic environments.

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions, including oxidative deamination, reduction, and hydrolysis, depending on their specific substituents and reaction conditions. For example, metabolic pathways studies of related compounds demonstrate oxidative deamination and demethylation processes that produce a range of metabolites, indicating the chemical versatility of these molecules (H. Carmo et al., 2005).

Mechanism of Action

Target of Action

Similar compounds with a pyridine nucleus have been found to interact with various biological targets, including enzymes, receptors, and proteins

Mode of Action

Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The compound’s bromine and dimethoxyphenyl groups may play a role in its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis

Result of Action

Similar compounds have been found to exhibit various biological activities, including antimicrobial, antiviral, and anti-inflammatory effects

Action Environment

The action of 5-bromo-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . These factors can affect the compound’s stability, efficacy, and interaction with its targets.

properties

IUPAC Name |

5-bromo-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3/c1-19-11-3-4-12(13(6-11)20-2)17-14(18)9-5-10(15)8-16-7-9/h3-8H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYZQLMTSLLTJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CN=C2)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S*,4R*)-1-[(3-methoxyphenoxy)acetyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5611283.png)

![N-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide](/img/structure/B5611287.png)

![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]indoline](/img/structure/B5611294.png)

![4-{[(4-biphenylyloxy)acetyl]amino}benzamide](/img/structure/B5611307.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5611322.png)

![N-(2-hydroxycyclohexyl)-N-methylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5611336.png)

![ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate](/img/structure/B5611358.png)

![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5611388.png)

![2-amino-4-(3-pyridinyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5611394.png)

![N-[2-(aminocarbonyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B5611398.png)